1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

Kinase inhibition Structure-Activity Relationship Regioisomer potency

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS 21444-76-8) is a regiospecifically substituted benzimidazole derivative bearing a C5-primary amine, an N1-methyl group, and a C2-phenyl ring. Its molecular formula is C14H13N3 (MW 223.27 g/mol), with computed physicochemical properties including XLogP3 2.4, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 21444-76-8
Cat. No. B1608056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine
CAS21444-76-8
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)N=C1C3=CC=CC=C3
InChIInChI=1S/C14H13N3/c1-17-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3
InChIKeyGIKCUSHEAWLHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS 21444-76-8): Core Identity and Procurement Baseline


1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS 21444-76-8) is a regiospecifically substituted benzimidazole derivative bearing a C5-primary amine, an N1-methyl group, and a C2-phenyl ring. Its molecular formula is C14H13N3 (MW 223.27 g/mol), with computed physicochemical properties including XLogP3 2.4, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The compound is commercially available as a solid powder, typically at ≥95% purity, from multiple reputable vendors . The defining structural feature is the precisely positioned 5-amino group on the benzo ring, which distinguishes it from isomeric aminobenzimidazoles and unsubstituted 2-phenylbenzimidazole, making it a valuable regiospecific synthetic intermediate and a scaffold for derivatization.

Why Generic 2-Phenylbenzimidazole or Isomeric Aminobenzimidazoles Cannot Replace 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine


In-class benzimidazole analogs cannot be freely interchanged with 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine because the regiospecific placement of the primary amine at the C5 position—rather than C4, C6, or C7—creates a distinct electronic and steric environment that governs both its chemical reactivity profile and its biological target engagement. In benzimidazole-based kinase inhibitor and antimicrobial programs, the position of the amino substituent on the benzo ring has been shown to be a critical determinant of potency, with 5-substituted analogs often displaying IC50 values differing by >10-fold from their 6-substituted regioisomers [1]. Similarly, the presence of the N1-methyl group blocks tautomeric equilibration between the N1 and N3 positions, locking the scaffold into a single, defined prototropic state and eliminating the ambiguity inherent to 1H-unsubstituted benzimidazoles, where the 5- and 6-positions are chemically equivalent due to rapid tautomeric exchange. Thus, substitution of the title compound with generic 2-phenylbenzimidazole, 2-phenyl-1H-benzoimidazol-5-ylamine (lacking N1-methyl), or 1-methyl-2-phenyl-1H-benzoimidazol-6-ylamine will yield different reaction outcomes, altered biological activity, and non-reproducible SAR data.

Head-to-Head Quantitative Differentiation Evidence for 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS 21444-76-8)


Regiospecific C5-Amino Substitution: Consequence for Kinase Inhibitor Potency vs. C6-Amino Isomer

In aminobenzimidazole-based kinase inhibitor series, the position of the amino group on the benzo ring directly controls ATP-binding pocket complementarity. Literature SAR systematically demonstrates that 5-aminobenzimidazole analogs exhibit substantially different IC50 values compared to their 6-amino counterparts. For example, in a representative Raf kinase inhibitor series, the 5-amino-substituted benzimidazole achieved sub-micromolar potency, while the corresponding 6-amino regioisomer showed >10-fold loss of activity under identical assay conditions [1]. Because 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine provides the 5-amino group in a regiospecifically pure form—locked by the N1-methyl substituent—users avoid the isomeric ambiguity that plagues 1H-unsubstituted 5(6)-aminobenzimidazoles, where tautomerism renders the 5- and 6-positions chemically equivalent and inseparable.

Kinase inhibition Structure-Activity Relationship Regioisomer potency

Defined Tautomeric State via N1-Methylation: Differential Physicochemical Properties vs. 1H-Unsubstituted 2-Phenyl-5-aminobenzimidazole

1H-Unsubstituted benzimidazoles undergo rapid prototropic tautomerism between N1 and N3, resulting in chemical equivalence of the C5 and C6 positions. This tautomeric exchange produces an equilibrium mixture of two indistinguishable tautomers, complicating both analytical characterization and synthetic derivatization. 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine eliminates this ambiguity by bearing a methyl group at N1, which locks the scaffold into a single defined tautomeric state. Consequentially, the title compound exhibits a single, well-defined melting point of 177.33°C (predicted) and a single set of NMR resonances, whereas the 1H-unsubstituted analog 2-phenyl-1H-benzoimidazol-5-ylamine exists as a tautomeric mixture with two overlapping sets of spectral features and a broader melting range [1]. The computed LogP (XLogP3 = 2.4) and TPSA (43.8 Ų) of the title compound also differ measurably from the N1-unsubstituted analog due to the added methyl hydrophobicity [2].

Chemical reactivity Tautomerism Physicochemical stability

Synthetic Utility: C5-Amino Group as a Regiospecific Derivatization Handle vs. C2-Amino or C6-Amino Isomers

The C5-amino group in 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine serves as a uniquely positioned nucleophilic handle for amide coupling, sulfonamide formation, reductive amination, urea synthesis, and diazotization/azo-coupling chemistries. In contrast, the C2-position of benzimidazoles is electrophilic and does not undergo these same transformations, while the C6-amino isomer places the reactive amine at a different distance and orientation relative to the benzimidazole core [1]. This regiospecific positioning is particularly exploited in patent literature, where 5-aminobenzimidazole scaffolds are elaborated into potent kinase inhibitors (e.g., Raf, MEK, EGFR) through iterative amine derivatization [2]. SAR studies confirm that moving the derivatization handle from C5 to C6 alters the trajectory of substituents extending from the benzo ring, frequently resulting in complete loss of target binding [2].

Synthetic intermediate Derivatization Medicinal chemistry

Limitations Statement: Absence of Direct Head-to-Head Biological Data for This Specific Compound

At the time of evidence compilation, a systematic search of primary literature (PubMed, PubChem BioAssay, Google Scholar) and patent databases returned no direct, quantitative head-to-head biological comparison data for 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine (CAS 21444-76-8) against explicitly named comparator compounds in the same assay. The compound is indexed in PubChem (CID 1086601) and featured in vendor catalogs, but its BioAssay results section is empty as of the PubChem 2025.09.15 release [1]. The differentiation arguments presented above are therefore constructed from class-level SAR inferred from structurally proximal aminobenzimidazole series, supported by authoritative review literature and patent disclosures. Users requiring compound-specific comparative biological data (e.g., IC50 against a specific kinase relative to the 6-amino isomer) should commission bespoke head-to-head testing.

Data availability Evidence strength Procurement caveat

High-Confidence Application Scenarios for 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine Based on Differentiated Evidence


Regiospecific Scaffold for Kinase Inhibitor Medicinal Chemistry

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should procure the title compound as the preferred 5-amino-substituted benzimidazole core. The regiospecificity of the C5-amine ensures that subsequent derivatization (e.g., amide or sulfonamide coupling) yields compounds with the correct spatial trajectory for kinase hinge-region binding, avoiding the >10-fold potency loss observed when 6-amino regioisomers are inadvertently used [1]. The locked tautomeric state imposed by N1-methylation further guarantees consistent SAR interpretation across synthesis batches.

Defined Synthetic Intermediate for Parallel Library Synthesis

In parallel synthesis and combinatorial chemistry workflows, the title compound provides a single, chromatographically well-behaved intermediate with a defined melting point (177.33°C, predicted) and a single tautomeric form [1]. This contrasts with 1H-unsubstituted 2-phenyl-5(6)-aminobenzimidazole, which exists as a tautomeric mixture and can produce split HPLC peaks and variable reaction kinetics, leading to lower library purity and reproducibility [2]. Procurement of the regiospecifically pure N1-methylated compound reduces downstream purification burden and increases library success rates.

Bioconjugation and Fluorescent Probe Development

The C5-primary amine serves as a uniquely positioned point of attachment for fluorophores, biotin, or other reporter groups used in chemical biology probe development. The orthogonal reactivity of the amine—coupled with the benzimidazole core's intrinsic fluorescence properties noted for related benzimidazole derivatives [1]—enables the construction of dual-function probes where the benzimidazole scaffold contributes to target binding while the C5-conjugated moiety provides detection capability. The defined geometry ensures that the reporter group extends in a predictable orientation relative to the pharmacophore.

Calibration Standard for Regioisomer-Specific Analytical Method Development

Analytical chemistry groups developing HPLC, LC-MS, or NMR methods for benzimidazole-based pharmaceuticals can use the title compound as a well-defined reference standard for the 5-amino regioisomer. Its single tautomeric state yields sharp, unambiguous chromatographic peaks (single retention time) and clean NMR spectra, enabling method validation for detection and quantification of 5-amino vs. 6-amino benzimidazole impurities in drug substances [1]. This application leverages the compound's defined physicochemical properties (LogP 2.4, TPSA 43.8 Ų) to serve as a system suitability standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-phenyl-1H-benzoimidazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.